molecular formula C12H12N2O B1610207 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile CAS No. 80139-11-3

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile

Cat. No.: B1610207
CAS No.: 80139-11-3
M. Wt: 200.24 g/mol
InChI Key: RYGXCMJMVYJVGM-UHFFFAOYSA-N
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Description

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile is a cyclohexanecarbonitrile derivative featuring a ketone group at the 4-position and a 2-pyridinyl substituent at the 1-position. This compound’s structure combines a rigid cyclohexane scaffold with a pyridine heterocycle and a nitrile group, rendering it valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-oxo-1-pyridin-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-12(6-4-10(15)5-7-12)11-3-1-2-8-14-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGXCMJMVYJVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444343
Record name 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80139-11-3
Record name 4-OXO-1-(2-PYRIDINYL)CYCLOHEXANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 2-pyridinecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the 2-pyridinecarbonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Trifluoromethylphenyl derivatives exhibit higher molecular weights and lipophilicity due to the electron-withdrawing CF₃ group, making them suitable for pharmacokinetic optimization .

Thermal Stability: Trifluoromethylphenyl analogs show defined melting points (~70–75°C), suggesting crystalline stability, whereas amino-substituted derivatives (e.g., phenylamino) have lower melting points (~74–76°C) .

Biological Activity

4-Oxo-1-(2-pyridinyl)cyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a cyclohexane ring with a carbonyl group and a pyridine moiety, along with a nitrile functional group, it exhibits unique electronic properties that may influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10N2O
  • Molecular Weight : Approximately 200.24 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a carbonyl group and a pyridine moiety, influencing its biological interactions.

Research indicates that this compound may interact with various enzymes and receptors, suggesting possible anti-inflammatory and anticancer properties. Preliminary studies have shown that the compound can inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Therapeutic Applications

  • Anti-inflammatory Activity :
    • The compound has been studied for its ability to modulate inflammatory responses by inhibiting pro-inflammatory enzymes.
    • Potential use in treating conditions such as arthritis and other inflammatory disorders.
  • Anticancer Properties :
    • Initial findings suggest that it may possess anticancer activity by interfering with cancer cell proliferation and survival pathways.
    • Further research is needed to elucidate its efficacy against specific cancer types.
  • Enzyme Interaction Studies :
    • Interaction studies are crucial for understanding how the compound binds to biological targets.
    • These studies indicate selective interactions based on structural features, enhancing its potential utility in drug development.

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound involved in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. The results demonstrated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: Anticancer Activity

In a preliminary investigation of its anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly in breast and colon cancer cells, indicating its promise as a lead compound for further development in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Oxo-1-(3-pyridinyl)cyclohexanecarbonitrileC12H10N2ODifferent substitution pattern on the pyridine ring
4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrileC12H10N2OVaries by position of the pyridine substituent
4-Oxo-1-(2-pyridinyl)cyclohexanecarboxylic acidC12H11N2O2Contains a carboxylic acid instead of a nitrile group

The structural uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring and the presence of both carbonyl and nitrile functional groups. This configuration influences its reactivity and biological activity compared to its analogs, potentially leading to different therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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